molecular formula C15H11ClO5 B192052 Pelargonidin chloride CAS No. 134-04-3

Pelargonidin chloride

Cat. No.: B192052
CAS No.: 134-04-3
M. Wt: 306.70 g/mol
InChI Key: YPVZJXMTXCOTJN-UHFFFAOYSA-N
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Mechanism of Action

Pelargonidin chloride, also known as Pelargonidin, is a common anthocyanin found in various fruits and vegetables. It is known for its various biological activities, such as antioxidant, anti-inflammatory, antithrombotic, and antidiabetic . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the TRANSPARENT TESTA 2 (TT2), TRANSPARENT TESTA 8 (TT8), and TRANSPARENT TESTA GLABRA 1 (TTG1) genes . These genes encode R2R3-MYB, bHLH, and WD40 repeat domain proteins, respectively, and are involved in the MYB-bHLH-WD40 (MBW) complex that activates proanthocyanidins in Arabidopsis seeds .

Mode of Action

This compound interacts with its targets to induce various biological activities. It has been reported to possess antioxidant, anti-inflammatory, antithrombotic, and antidiabetic activities . It modulates intercellular antioxidant status, thereby reducing oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells .

Biochemical Pathways

This compound affects various biochemical pathways. For the mechanism of anthocyanin transport, two different pathways have been proposed: the ligandin transport and the vesicular transport . It also influences the activity of detoxification enzymes through the Keap1/Nrf2 signaling pathway .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be bioavailable and undergoes biotransformation . .

Result of Action

The action of this compound results in various molecular and cellular effects. It has been shown to reduce oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells . It also potentially induces cell cycle arrest, thereby interfering in colorectal carcinogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it loses its color with time in acidic media . The rate-determining step of the discoloration reaction at pH 1–4 is the nucleophilic attack of the OH- ion on Pelargonidin to give a hemiacetal, which readily isomerizes to the corresponding α-diketone .

Biochemical Analysis

Biochemical Properties

Pelargonidin chloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a potent inducer of phase II detoxification genes, and its up-regulation is important for oxidative stress-related disorders . This compound can be added to a glucose molecule to form Pelargonidin 3-glucoside (callistephin) by the 3GT, anthocyanin 3-O-glucosyltransferase gene .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to possess antioxidant properties, thereby reducing oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to modulate the Keap1/Nrf2 signaling pathway, which is crucial for the regulation of antioxidant response elements in the body . This compound dissociates Nrf2 from Keap1, resulting in the translocation of Nrf2 into the nucleus, where it binds to ARE and activates cytoprotective genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, when cells were treated with this compound for 24-72 hours, no significant cytotoxicity was observed . This suggests that this compound has a good stability profile and does not degrade significantly over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on the chemopreventive effects of this compound against DMBA-induced mammary tumorigenesis in BALB/c mice, it was found that this compound treatment dose-dependently reduced the mean tumor volume, reinstated body weight loss, and enhanced the percentage survival of tumor-bearing mice compared to the DMBA exposed mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a part of the anthocyanin biosynthesis pathway, which is a subclass of the flavonoid metabolic pathway . It interacts with various enzymes and cofactors in these pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues. For the mechanism of anthocyanin transport, two different pathways have been proposed: the ligandin transport and the vesicular transport . These pathways may also be involved in the transport and distribution of this compound.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are yet to be fully elucidated. It is known that this compound can influence the localization of certain proteins. For instance, it has been shown to cause the translocation of Nrf2 into the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pelargonidin can be synthesized through various chemical routes. One common method involves the condensation of phloroglucinol with 4-hydroxybenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions typically include acidic environments and controlled temperatures to ensure the proper formation of the anthocyanidin structure .

Industrial Production Methods: Industrial production of pelargonidin often involves the extraction from natural sources, such as berries and flowers. The extraction process includes maceration, filtration, and purification steps to isolate the pigment. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the extracted compound .

Chemical Reactions Analysis

Types of Reactions: Pelargonidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pelargonidin has a wide range of scientific research applications:

    Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.

    Biology: Studied for its role in plant pigmentation and its effects on pollinators and seed dispersal.

    Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.

    Industry: Used in food and cosmetic industries as a natural colorant.

Comparison with Similar Compounds

Pelargonidin is one of several anthocyanidins, which include:

Uniqueness of Pelargonidin: Pelargonidin is unique due to its bright orange-red color and its presence in a wide variety of fruits and flowers. Its distinct chemical structure, with hydroxyl groups at specific positions, contributes to its unique color and biological activities .

Properties

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5.ClH/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15;/h1-7H,(H3-,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZJXMTXCOTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7690-51-9 (Parent)
Record name Pelargonidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID001020859
Record name Pelargonidin chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-04-3
Record name Pelargonidin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pelargonidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelargonidin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trihydroxy-2-(4-hydroxyphenyl)benzopyrylium chloride
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Record name PELARGONIDIN CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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